An In-depth Technical Guide to 1,3-Benzenediboronic Acid (CAS Number: 4612-28-6)
An In-depth Technical Guide to 1,3-Benzenediboronic Acid (CAS Number: 4612-28-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzenediboronic acid, with the CAS number 4612-28-6, is a versatile organic compound that has garnered significant interest in various fields of chemical research and development. Its unique bifunctional nature, possessing two boronic acid moieties on a central benzene ring, makes it a valuable building block in supramolecular chemistry, materials science, and as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and its potential role in drug discovery.
Chemical and Physical Properties
1,3-Benzenediboronic acid is a white to off-white solid organic compound. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of 1,3-Benzenediboronic Acid
| Property | Value |
| CAS Number | 4612-28-6 |
| Molecular Formula | C₆H₈B₂O₄ |
| Molecular Weight | 165.75 g/mol |
| Melting Point | >300 °C |
| Boiling Point | 456.4 °C at 760 mmHg |
| Density | 1.33 g/cm³ |
| Flash Point | 229.8 °C |
| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol and dimethylformamide.[1] |
| Purity | Typically available in purities of 97% or higher.[2] |
Synthesis of 1,3-Benzenediboronic Acid
Conceptual Synthesis Workflow:
Figure 1: Conceptual workflow for the synthesis of 1,3-Benzenediboronic acid.
Detailed Experimental Protocol (Adapted from Phenylboronic Acid Synthesis):
Materials:
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1,3-Dibromobenzene
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Magnesium turnings
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Anhydrous Tetrahydrofuran (THF)
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Triisopropyl borate
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Hydrochloric acid (aqueous solution)
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Diethyl ether
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Anhydrous sodium sulfate
Procedure:
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1,3-dibromobenzene in anhydrous THF is added dropwise to initiate the formation of the di-Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.
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Borylation: The freshly prepared di-Grignard reagent is cooled in an ice bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
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Hydrolysis: The reaction mixture is cooled again and then quenched by the slow addition of aqueous hydrochloric acid. This step hydrolyzes the intermediate borate ester to the desired 1,3-benzenediboronic acid.
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Work-up and Purification: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of organic solvents.[4]
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
1,3-Benzenediboronic acid is a valuable substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5] This reaction forms carbon-carbon bonds between an organoboron compound and an organohalide, and is a cornerstone of modern organic synthesis for the construction of biaryls, polyolefins, and styrenes.[5] The bifunctional nature of 1,3-benzenediboronic acid allows for the synthesis of more complex, extended aromatic systems.
The Suzuki-Miyaura Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
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1,3-Benzenediboronic acid
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Aryl halide (e.g., bromobenzene or iodobenzene)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
Reaction Setup: A reaction flask is charged with 1,3-benzenediboronic acid, the aryl halide, the palladium catalyst, and the base.
-
Solvent Addition and Degassing: The chosen solvent system is added, and the mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: The reaction mixture is heated to the desired temperature (typically between 80-120 °C) and stirred for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Role in Drug Discovery and Development
Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry. The boron atom in boronic acids can form reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and drug delivery systems.[6] Furthermore, several boronic acid-containing drugs have been approved for clinical use, most notably as proteasome inhibitors in cancer therapy.[6][7]
While direct involvement of 1,3-benzenediboronic acid in specific signaling pathways has not been identified in the reviewed literature, its derivatives hold potential as inhibitors of various enzymes, including kinases. The ability of boronic acids to act as serine protease inhibitors and to interact with the active sites of enzymes makes them attractive pharmacophores. Phenylboronic acid, a related compound, has been shown to inhibit signaling pathways involved in cancer cell migration by affecting Rho family GTP-binding proteins.[2]
Conceptual Application in Kinase Inhibition:
Derivatives of 1,3-benzenediboronic acid could be designed to target the ATP-binding pocket of kinases, which are crucial regulators of cellular signaling pathways. The boronic acid moiety can form interactions with key residues in the kinase domain, leading to inhibition of its activity.
Figure 3: Conceptual diagram of a 1,3-benzenediboronic acid derivative inhibiting a kinase cascade.
The development of specific 1,3-benzenediboronic acid derivatives as kinase inhibitors would require extensive medicinal chemistry efforts, including structure-activity relationship (SAR) studies and biological evaluation.
Safety and Handling
1,3-Benzenediboronic acid is an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
1,3-Benzenediboronic acid is a valuable and versatile chemical compound with significant applications in organic synthesis and potential for drug discovery. Its ability to participate in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling makes it an essential tool for synthetic chemists. While its direct role in biological signaling pathways is yet to be fully elucidated, the broader class of boronic acids shows immense promise in the development of novel therapeutics. Further research into the synthesis of novel derivatives of 1,3-benzenediboronic acid and their biological evaluation is warranted to unlock its full potential in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
